2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a furan ring, and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with an amine, such as 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine, in the presence of a base like triethylamine (TEA) to form the benzamide core.
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Coupling Reaction: : The intermediate product is subjected to a coupling reaction with the furan and indoline moieties. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Corresponding amines or alcohols
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials with specific properties.
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Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
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Industry: : It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The furan and indoline moieties can play a crucial role in binding to these targets, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-(furan-2-yl)ethyl)benzamide
- 2,4-dichloro-N-(2-(indolin-1-yl)ethyl)benzamide
- 2,4-dichloro-N-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Uniqueness
2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide stands out due to the presence of both furan and indoline moieties, which can confer unique chemical and biological properties. This dual functionality can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-15-7-8-16(17(23)12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFUPYYAOIYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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